(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride is a chemical compound with the molecular formula C7H5F4N·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination followed by acidification to obtain the hydrochloride salt. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The fluorine atoms on the phenyl ring enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2,3,4,5-Tetrafluorophenol): Similar in structure but with a hydroxyl group instead of an amine.
(2,3,4,5-Tetrafluorobenzaldehyde): Similar in structure but with an aldehyde group instead of an amine.
(2,3,4,5-Tetrafluorobenzoic acid): Similar in structure but with a carboxylic acid group instead of an amine.
Uniqueness
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride is unique due to its combination of fluorine substitution and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H6ClF4N |
---|---|
Molecular Weight |
215.57 g/mol |
IUPAC Name |
(2,3,4,5-tetrafluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H5F4N.ClH/c8-4-1-3(2-12)5(9)7(11)6(4)10;/h1H,2,12H2;1H |
InChI Key |
WYMLJBRBCVXKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.